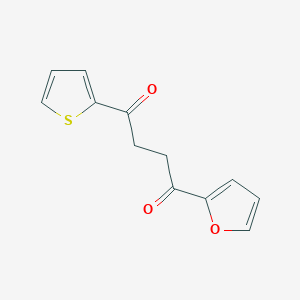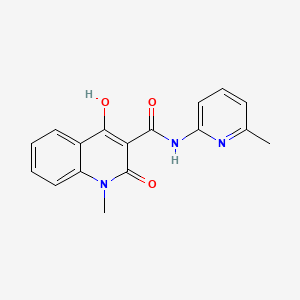
1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione is an organic compound with the molecular formula C12H10O3S and a molecular weight of 234.276 g/mol . This compound is characterized by the presence of both furan and thiophene rings, which are heterocyclic aromatic compounds containing oxygen and sulfur atoms, respectively. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione can be achieved through several synthetic routes. One common method involves the condensation of 3-(furan-2-yl)- and 3-(thiophen-2-yl)prop-2-enals with nitro-substituted CH acids, such as ethyl nitroacetate, nitroacetone, nitroacetophenone, and nitroacetonitrile . This reaction typically requires the use of NMR and IR spectroscopy to confirm the product structure.
Analyse Des Réactions Chimiques
1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the furan or thiophene rings, with reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione has several scientific research applications across various fields:
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Mécanisme D'action
The mechanism of action of 1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in electron transfer processes. These interactions can influence various biological activities, such as enzyme inhibition or activation, receptor binding, and signal transduction .
Comparaison Avec Des Composés Similaires
1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione can be compared with other similar compounds, such as:
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound contains two furan rings and a pyrrole core, which gives it distinct electronic properties compared to this compound.
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: This compound features a trifluoromethyl group and a thiophene ring, making it structurally similar but with different reactivity and applications.
The uniqueness of this compound lies in its combination of furan and thiophene rings, which imparts unique electronic and chemical properties that are valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H10O3S |
|---|---|
Poids moléculaire |
234.27 g/mol |
Nom IUPAC |
1-(furan-2-yl)-4-thiophen-2-ylbutane-1,4-dione |
InChI |
InChI=1S/C12H10O3S/c13-9(11-3-1-7-15-11)5-6-10(14)12-4-2-8-16-12/h1-4,7-8H,5-6H2 |
Clé InChI |
FMZLKHVWVRMLPE-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)CCC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate](/img/structure/B11998081.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11998082.png)

![3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B11998100.png)
![1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]-](/img/structure/B11998114.png)


![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11998125.png)

![8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11998142.png)
![2-(4-Bromophenyl)-9-chloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998152.png)

![4-[(4-Aminophenyl)sulfonyl]-n-propylaniline](/img/structure/B11998163.png)
